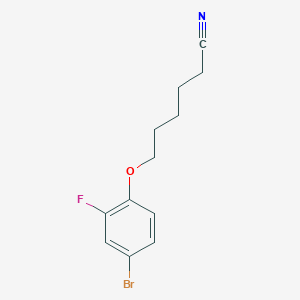

6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromo-2-fluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSYMMHVQQVVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 6 4 Bromo 2 Fluoro Phenoxy Hexanenitrile

Precursor Synthesis and Derivatization Strategies

The assembly of 6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile is logically approached by first preparing its key precursors. This involves the synthesis of the electronically modified phenolic moiety and the functionalized aliphatic chain.

Synthesis of the 4-Bromo-2-fluorophenoxy Moiety

The 4-bromo-2-fluorophenoxy group is the aromatic cornerstone of the target molecule. Its synthesis primarily revolves around the preparation of 4-bromo-2-fluorophenol (B1271925), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

The introduction of halogen atoms onto a phenolic ring is a fundamental transformation in organic synthesis. mt.com Phenols are highly activated substrates for electrophilic aromatic substitution, with the hydroxyl group strongly directing incoming electrophiles to the ortho and para positions. chemistrysteps.com While reactions with chlorine and bromine can often proceed without a catalyst, fluorination presents a unique challenge due to the high reactivity of elemental fluorine. mt.comchemistrysteps.com Consequently, specialized electrophilic fluorinating reagents are employed. mt.com

Specific synthetic routes to 4-bromo-2-fluorophenol exemplify these principles:

Bromination of 2-Fluorophenol (B130384): A direct approach involves the electrophilic bromination of 2-fluorophenol. In one procedure, bromine is added to a solution of 2-fluorophenol in methylene (B1212753) chloride at low temperatures. chemicalbook.com The reaction is stirred and then worked up to yield 4-bromo-2-fluorophenol as a colorless oil in high yield (90%). chemicalbook.com The fluorine atom and the hydroxyl group direct the incoming bromine to the para position.

Fluorination of 4-Bromophenol: An alternative strategy is the ortho-fluorination of p-bromophenol. This can be achieved using an electrophilic fluorinating agent such as Selectfluor. guidechem.com In a reported method, p-bromophenol is reacted with Selectfluor in an acetic acid solution, utilizing Eosin Y as a photocatalyst under blue light irradiation. guidechem.com This process affords the desired 4-bromo-2-fluorophenol with a reported yield of 82%. guidechem.com Deoxyfluorination reagents have also been developed that allow for the direct ipso-substitution of the hydroxyl group on phenols to a fluorine atom, providing another pathway to functionalized fluoroarenes. nih.gov

Table 1: Selected Synthetic Methods for 4-Bromo-2-fluorophenol

| Starting Material | Reagent(s) | Solvent | Conditions | Yield | Reference |

| 2-Fluorophenol | Bromine (Br₂) | Methylene Chloride | Cool (~3°C) to Room Temp | 90% | chemicalbook.com |

| p-Bromophenol | Selectfluor, Eosin Y | 10% Acetic Acid | Blue Light (12W), Room Temp, 6h | 82% | guidechem.com |

The synthesis of related structures, such as 4-bromo-2-fluorobenzonitrile (B28022), provides insight into the manipulation of functional groups on the halogenated aromatic core. chemicalbook.comnih.gov A common and powerful method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. youtube.com

A typical sequence for producing 4-bromo-2-fluorobenzonitrile starts with a suitable aniline (B41778) precursor, such as 4-bromo-2-fluoroaniline (B1266173) or 2-fluoroaniline (B146934). chemicalbook.com For instance, 2-fluoroaniline can undergo bromination followed by the Sandmeyer reaction. chemicalbook.com The process involves:

Diazotization: The aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt. chemicalbook.com

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group to form the target benzonitrile. chemicalbook.com

This multi-step process demonstrates a reliable strategy for accessing cyano-substituted fluoro-bromo-benzenes. chemicalbook.com

Preparation of Aliphatic Nitrile Chain Scaffolds (e.g., hexanenitrile (B147006) derivatives)

The aliphatic portion of the target molecule, the hexanenitrile chain, must be prepared with a suitable functional group to allow for the subsequent etherification reaction. nih.gov A common strategy is to prepare a 6-halo-hexanenitrile, such as 6-bromohexanenitrile.

The synthesis of such aliphatic nitriles can be effectively achieved through nucleophilic substitution reactions (SN2). youtube.com For example, reacting an appropriate dihaloalkane, like 1,5-dibromopentane, with sodium or potassium cyanide would lead to the formation of 6-bromohexanenitrile. youtube.com The nitrile functional group itself is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine, making it a valuable building block in organic synthesis. Modern methods, including electrosynthesis, are also being explored as greener alternatives for producing nitrile compounds.

Etherification Reactions for Aryl Ether Linkage Formation

The final key step in the synthesis of this compound is the formation of the ether bond connecting the aromatic and aliphatic moieties. The Williamson ether synthesis is a classic method for this transformation, but when dealing with an aromatic substrate, the mechanism often involves nucleophilic aromatic substitution. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

A nucleophilic aromatic substitution (SNAr) reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from an SN2 reaction and requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgsemanticscholar.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

In the context of synthesizing this compound, the aryl ether linkage is formed by reacting the phenoxide of 4-bromo-2-fluorophenol with a 6-halo-hexanenitrile (e.g., 6-bromohexanenitrile).

Reaction:

Nucleophile: The sodium or potassium salt of 4-bromo-2-fluorophenol (the phenoxide).

Electrophile: 6-bromohexanenitrile.

Alternatively, an SNAr pathway can be envisioned where the alkoxide of 6-hydroxyhexanenitrile (B1338198) acts as the nucleophile, attacking the 4-bromo-2-fluorophenol. In this scenario, the fluorine atom serves as the leaving group. The reaction is facilitated by the presence of the bromo group in the para position and the nitro or cyano group in the ortho or para position, which activate the ring toward nucleophilic attack. semanticscholar.orgacs.org The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to polarize the carbon-fluorine bond and stabilize the transition state. semanticscholar.org The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the salt without hindering the reactivity of the nucleophile. semanticscholar.org

The efficiency of the SNAr reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing power of the activating groups on the aromatic ring. semanticscholar.org

Transition-Metal-Catalyzed Coupling Methods for Phenoxy Construction (e.g., copper-catalyzed reactions)

The formation of the aryl ether bond in this compound is a critical step in its synthesis. While the Williamson ether synthesis is a classic method, it often faces limitations with sterically hindered or electronically deactivated substrates. acs.orgmasterorganicchemistry.com Consequently, transition-metal-catalyzed cross-coupling reactions, particularly those employing copper, have emerged as powerful alternatives. wikipedia.orgrsc.org These methods, often referred to as Ullmann condensations or Ullmann-type reactions, facilitate the coupling of aryl halides with alcohols or phenols under milder conditions than their traditional counterparts. wikipedia.orgrsc.orgmdpi.com

The synthesis of the target molecule would likely involve the reaction of 4-bromo-2-fluorophenol with a suitable 6-halo-hexanenitrile derivative in the presence of a copper catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of this transformation. acsgcipr.org Research has shown that various copper(I) and copper(II) salts can be effective, with ligands such as picolinic acid, N,N'-disubstituted oxalamides, and β-diketones significantly enhancing the reaction's efficiency and scope. rsc.orgnih.gov For instance, copper(I) iodide (CuI) is a commonly used catalyst precursor. wikipedia.org

The general mechanism for the copper-catalyzed O-arylation of phenols, often referred to as the Ullmann condensation, has been the subject of extensive study. umass.eduwikipedia.org While early theories proposed radical intermediates, current evidence points towards a mechanism involving the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, resulting in a copper(III) intermediate. Subsequent reductive elimination then yields the desired diaryl ether and regenerates the active copper(I) catalyst. rsc.orgacs.org The presence of electron-withdrawing groups on the aryl halide, such as the bromo and fluoro substituents in 4-bromo-2-fluorophenol, can facilitate the oxidative addition step. wikipedia.org

| Catalyst System | Aryl Halide | Nucleophile | Conditions | Yield | Reference |

| CuI/Picolinic Acid | Aryl Iodides/Bromides | Phenols | DMSO, K3PO4, mild temp. | Good to Excellent | nih.gov |

| CuI/N,N'-bis(2-phenylphenyl)oxalamide | (Hetero)aryl Bromides/Iodides | Phenols | DMF or MeCN, 90 °C | - | rsc.org |

| Cu-NPs | Substituted Aryl Halides | Phenols | DMF, Cs2CO3, 120 °C | 65-92% | mdpi.com |

| CuI/β-diketone | Aryl Iodides | Aliphatic Amines | Room Temp. | High | acs.org |

| 8-Hydroxyquinolin-N-oxide | Aryl Iodides/Bromides/Chlorides | Hydroxide Source | Mild Conditions | Excellent | nih.gov |

Nitrile Group Introduction and Chemical Transformations

Synthetic Routes for Nitrile Functionalization

The nitrile group can be introduced into the molecule through various established synthetic methods. A common approach involves the nucleophilic substitution of a 6-haloalkane with a cyanide salt, such as sodium or potassium cyanide. This is a standard procedure for the synthesis of aliphatic nitriles. organic-chemistry.org

Recent advancements have also explored the use of non-toxic cyanide sources for the synthesis of nitriles, which is a significant consideration for greener chemical processes. researchgate.net

Selective Modifications of the Nitrile Group in the Hexanenitrile Chain

The nitrile group in the hexanenitrile chain of this compound is a valuable functional group that can undergo a variety of selective transformations. nih.gov This allows for the diversification of the parent molecule into a range of other compounds.

One of the most common transformations is the reduction of the nitrile to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. organic-chemistry.orgnih.govacs.org Diisopropylaminoborane has also been shown to be an effective reagent for this purpose, offering good yields for both aliphatic and aromatic nitriles. organic-chemistry.orgnih.gov

The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation would yield 6-(4-bromo-2-fluoro-phenoxy)hexanoic acid, a potentially valuable derivative. Furthermore, partial hydrolysis can lead to the formation of the corresponding amide. acs.org

Other modifications include the addition of Grignard reagents or organolithium compounds to the nitrile carbon, which, after hydrolysis, would yield ketones. These transformations highlight the synthetic utility of the nitrile group as a precursor to a wide array of other functionalities. nih.gov

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction to Primary Amine | Diisopropylaminoborane/cat. LiBH4 | 6-(4-Bromo-2-fluoro-phenoxy)hexan-1-amine | organic-chemistry.orgnih.gov |

| Hydrolysis to Carboxylic Acid | Acid or Base, Heat | 6-(4-Bromo-2-fluoro-phenoxy)hexanoic acid | - |

| Partial Hydrolysis to Amide | Controlled acid or base hydrolysis, or enzymatic hydration | 6-(4-Bromo-2-fluoro-phenoxy)hexanamide | acs.org |

| Addition of Grignard Reagent | R-MgX, then H3O+ | Ketone | nih.gov |

Reaction Pathway Analysis and Mechanistic Elucidation

A deeper understanding of the reaction pathways and mechanisms is crucial for optimizing the synthesis of this compound, ensuring high yields and selectivity.

Detailed Mechanistic Investigations of Key Synthetic Steps

As previously mentioned, the copper-catalyzed formation of the phenoxy ether linkage is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.orgacs.org The initial step involves the reaction of the copper(I) catalyst with the phenoxide to form a copper(I) phenoxide complex. Oxidative addition of the aryl halide (4-bromo-2-fluorobenzene derivative) to this complex generates a transient copper(III) species. Finally, reductive elimination from the copper(III) center affords the desired aryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue. wikipedia.orgumass.edu The nature of the ligand plays a critical role in stabilizing the copper intermediates and facilitating the reductive elimination step. acsgcipr.org

The introduction of the nitrile group via nucleophilic substitution of a 6-halo-hexanenitrile with a cyanide salt follows a classic SN2 mechanism. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the nature of the leaving group (halide), the solvent, and the temperature. Polar aprotic solvents like DMSO or DMF are typically used to enhance the nucleophilicity of the cyanide ion. numberanalytics.com

Considerations of Reaction Selectivity and Efficiency

Several factors can influence the selectivity and efficiency of the synthesis. In the copper-catalyzed etherification step, the choice of ligand is paramount. acsgcipr.org For instance, certain ligands can promote the reaction at lower temperatures and with a broader range of substrates, including less reactive aryl chlorides. nih.govnih.gov The base used is also important, as it modulates the concentration of the active phenoxide nucleophile. nih.gov

The efficiency of the nitrile introduction step is largely dependent on the SN2 reaction conditions. The use of a good leaving group (e.g., iodide or bromide) on the hexanenitrile chain and an appropriate solvent will maximize the yield. masterorganicchemistry.com Subsequent modifications of the nitrile group also require careful selection of reagents to ensure high selectivity. For example, when reducing the nitrile to an amine, it is important to choose a reducing agent that does not affect the aryl bromide or the ether linkage. nih.gov

Recent studies have highlighted the importance of reaction conditions in controlling the regioselectivity of copper-catalyzed cross-coupling reactions, particularly with ambident nucleophiles like certain azoles. nih.govacs.orgnih.gov While not directly applicable to the phenoxy linkage, these findings underscore the subtle yet powerful influence of additives and solvents on the reaction outcome.

Process Optimization and Scale-Up Methodologies

The industrial production of this compound necessitates a thorough optimization of the synthetic process to ensure high yield, purity, and cost-effectiveness, while also considering environmental impact and safety. The primary synthetic route, the Williamson ether synthesis, involves the reaction of 4-bromo-2-fluorophenol with a 6-halo-hexanenitrile (where halo is typically chloro or bromo) in the presence of a base. wikipedia.orgmasterorganicchemistry.com The optimization of this process hinges on the careful selection of several key parameters.

Key Optimization Parameters:

Choice of Base: The selection of the base is critical for the efficient deprotonation of the phenolic hydroxyl group of 4-bromo-2-fluorophenol to form the more nucleophilic phenoxide ion. numberanalytics.com Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Na₂CO₃), and hydrides (e.g., NaH). The strength and solubility of the base can significantly influence the reaction rate and yield. While stronger bases like sodium hydride can lead to faster reactions, milder bases like potassium carbonate are often preferred in industrial settings due to safety and cost considerations.

Solvent Selection: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often employed in Williamson ether synthesis as they can effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. numberanalytics.com The choice of solvent can also impact the reaction temperature and the ease of product isolation.

Reaction Temperature: The reaction temperature is a key variable that affects the rate of the Williamson ether synthesis. Higher temperatures generally lead to faster reaction rates. wikipedia.org However, excessively high temperatures can promote side reactions, such as elimination or decomposition of the reactants or products, leading to lower yields and the formation of impurities. Therefore, an optimal temperature profile is crucial for maximizing the yield of the desired product.

Reactant Stoichiometry: The molar ratio of the reactants, specifically the base and the 6-halo-hexanenitrile relative to the 4-bromo-2-fluorophenol, needs to be carefully controlled. A slight excess of the alkylating agent and the base is often used to ensure complete conversion of the starting phenol (B47542).

Catalyst: In some cases, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed to facilitate the reaction, especially when using a two-phase solvent system. wikipedia.org The PTC helps to transport the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.

Illustrative Data for Process Optimization:

To illustrate a typical process optimization study, the following data tables present hypothetical but plausible research findings for the synthesis of this compound. These tables are designed to demonstrate the effect of varying key reaction parameters on the product yield.

Table 1: Effect of Base and Solvent on Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 6 | 85 |

| 2 | NaOH | DMF | 80 | 6 | 78 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 8 | 75 |

| 4 | NaH | THF | 65 | 4 | 92 |

Table 2: Effect of Temperature on Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60 | 12 | 75 |

| 2 | K₂CO₃ | DMF | 80 | 6 | 85 |

| 3 | K₂CO₃ | DMF | 100 | 4 | 82 |

| 4 | K₂CO₃ | DMF | 120 | 3 | 70 |

Scale-Up Considerations:

Translating the optimized laboratory procedure to a large-scale industrial process introduces several challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Transfer: The Williamson ether synthesis is often an exothermic reaction. On a large scale, efficient heat removal is crucial to maintain the optimal reaction temperature and prevent thermal runaways. The choice of reactor design, including the use of cooling jackets and internal cooling coils, is a critical consideration.

Mass Transfer: In heterogeneous reaction mixtures (e.g., solid base in a liquid solvent), efficient mixing is essential to ensure adequate contact between the reactants. The type and speed of the agitator, as well as the reactor geometry, must be carefully selected to overcome mass transfer limitations.

Work-up and Product Isolation: The isolation and purification of the final product on a large scale require robust and scalable methods. This may involve extraction, crystallization, and distillation. The choice of solvents for these operations should consider factors such as safety, environmental impact, and ease of recovery.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale synthesis. This includes considering the flammability of solvents, the reactivity of reagents, and the potential for runaway reactions.

Waste Management: The development of a sustainable and cost-effective waste management strategy is a critical aspect of industrial chemical production. This involves minimizing waste generation through process optimization and developing methods for the treatment or recycling of waste streams.

By systematically addressing these optimization and scale-up challenges, a robust and economically viable industrial process for the synthesis of this compound can be established.

Computational and Theoretical Chemical Investigations of 6 4 Bromo 2 Fluoro Phenoxy Hexanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the molecular properties from first principles, relying on the laws of quantum mechanics.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. acs.org This approach is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size.

A theoretical DFT study of 6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311+G(d,p), to accurately describe the electron distribution. researchgate.netnih.gov

Upon achieving the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of interaction.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table represents the type of data that would be generated from a DFT geometry optimization. The values shown are for illustrative purposes to demonstrate the expected output of such a calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| O-C (Aromatic) | ~1.37 Å | |

| O-C (Aliphatic) | ~1.42 Å | |

| C≡N | ~1.15 Å | |

| Bond Angles (º) | C-C-Br | ~119.5° |

| C-C-F | ~118.0° | |

| C-O-C | ~118.0° | |

| Dihedral Angles (º) | C-C-O-C | ~120.0° (Ring-Chain) |

| O-C-C-C | ~180.0° (trans, stable) |

While DFT is prevalent, other methods can also be used to study ground state properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. rsc.org They can provide a valuable benchmark for DFT results, although they are often more computationally demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be applied to very large molecular systems, though they are generally less accurate than DFT or ab initio approaches. For a molecule like this compound, these methods could be used for preliminary conformational searches before a more rigorous DFT optimization.

The hexanenitrile (B147006) chain in this compound is flexible, with multiple rotatable bonds. This flexibility means the molecule can exist in various conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies.

To perform this analysis, a potential energy surface (PES) scan is conducted. This involves systematically rotating the dihedral angles along the flexible chain and calculating the energy at each step using a quantum chemical method. The results identify the low-energy conformers, including the global minimum (the most stable conformation), and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions and properties.

Molecular Reactivity Descriptors and Analysis

Beyond structure, computational methods can quantify a molecule's reactivity. This is often accomplished through the analysis of molecular orbitals and related indices. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net In a typical calculation, the HOMO and LUMO energy values are determined after geometry optimization. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

This table illustrates the kind of data obtained from an FMO analysis. The values are conceptual and show how such results would be presented.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 5.3 eV |

Chemical Potential (μ) : This describes the tendency of electrons to escape from a system. It is approximated as μ ≈ (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η) : This measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is approximated as η ≈ (E(LUMO) - E(HOMO)) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η), softness quantifies the ease of electron cloud polarization.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η.

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. acs.orgresearchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

This table shows the global reactivity descriptors that would be derived from the FMO energies.

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.85 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Local reactivity descriptors are crucial tools in computational chemistry for predicting the most reactive sites within a molecule. These descriptors, derived from conceptual density functional theory (DFT), help in understanding chemical selectivity.

Fukui Functions (f(r)) identify regions within a molecule where the electron density changes most significantly upon the addition or removal of an electron.

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) : Indicates susceptibility to radical attack.

For this compound, the primary sites for nucleophilic attack (highest f+ values) are predicted to be the nitrile carbon and the aromatic carbons bonded to the electronegative fluorine and bromine atoms. The nitrile nitrogen, with its lone pair of electrons, and the oxygen atom of the ether linkage are expected to be the primary sites for electrophilic attack (highest f- values).

The Dual Descriptor (Δf(r)) provides a more precise picture by simultaneously representing nucleophilic and electrophilic regions. A positive value (Δf(r) > 0) indicates an electrophilic site, while a negative value (Δf(r) < 0) points to a nucleophilic site.

Table 1: Predicted Local Reactivity Descriptors for Key Atomic Sites

| Atomic Site | Predicted Fukui (f+) Value (Arbitrary Units) | Predicted Fukui (f-) Value (Arbitrary Units) | Predicted Dual Descriptor (Δf(r)) | Predicted Reactivity |

| Nitrile Carbon (C≡N) | High | Low | Positive | Susceptible to nucleophilic attack |

| Nitrile Nitrogen (C≡N) | Low | High | Negative | Susceptible to electrophilic attack / H-bond acceptor |

| Aromatic C-F | High | Low | Positive | Susceptible to nucleophilic attack |

| Aromatic C-Br | Moderate-High | Low | Positive | Susceptible to nucleophilic attack |

| Ether Oxygen (-O-) | Low | High | Negative | Susceptible to electrophilic attack / H-bond acceptor |

| Aliphatic Carbons (Hexane) | Low | Low | Near Zero | Generally low reactivity |

Computational Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable insights that can aid in the identification and structural elucidation of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly dependent on the local electronic environment of each nucleus.

For this compound, the aromatic protons are expected to show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing nature of the fluorine, bromine, and phenoxy groups significantly influences the chemical shifts of the aromatic carbons. The aliphatic chain protons and carbons would exhibit shifts characteristic of a substituted hexane (B92381) chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic Protons | 6.90 - 7.50 | 110 - 160 | Shifts and multiplicity are influenced by the electronic effects and coupling with F and adjacent protons. |

| Methylene (B1212753) (-OCH₂) | ~4.10 | ~68 | Deshielded due to proximity to the electronegative ether oxygen. |

| Methylene (-CH₂CN) | ~2.45 | ~17 | Deshielded by the electron-withdrawing nitrile group. |

| Other Aliphatic CH₂ | 1.50 - 1.90 | 24 - 32 | Typical range for methylene groups in an aliphatic chain. |

| Nitrile Carbon (C≡N) | - | ~119 | Characteristic shift for a nitrile carbon. |

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental Infrared (IR) and Raman spectra. The predicted frequencies correspond to specific molecular motions, such as stretching and bending of bonds.

Key predicted vibrational frequencies for this molecule would include a strong, sharp absorption for the nitrile (C≡N) stretch, characteristic C-O-C ether stretches, and various bands corresponding to the substituted aromatic ring.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Spectrum |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | IR, Raman |

| Nitrile C≡N Stretch | 2240 - 2260 | Strong, Sharp | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | IR, Raman |

| Aryl Ether C-O-C Stretch | 1200 - 1270 (asymmetric) | Strong | IR |

| Aryl Ether C-O-C Stretch | 1020 - 1080 (symmetric) | Medium | Raman |

| C-F Stretch | 1100 - 1250 | Strong | IR |

| C-Br Stretch | 550 - 650 | Medium-Strong | IR, Raman |

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). The predicted absorptions correspond to electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the primary absorption bands are expected to arise from π→π* transitions within the substituted benzene (B151609) ring. The presence of the ether oxygen and halogen substituents (auxochromes) can cause a bathochromic (red) shift compared to unsubstituted benzene. Emission spectra (fluorescence, phosphorescence) are more complex to predict but are related to the relaxation of these excited electronic states.

A primary absorption maximum (λ_max) in the ultraviolet region, likely between 270-290 nm, would be anticipated for the main π→π* transition of the aromatic system.

Intermolecular Interactions and Supramolecular Architectures

The study of non-covalent interactions is essential for understanding the solid-state properties and crystal packing of a molecule.

While this compound lacks strong, classical hydrogen bond donors (like O-H or N-H), it can participate in weaker, non-classical hydrogen bonding. The nitrile nitrogen, the ether oxygen, and the fluorine atom are all potential hydrogen bond acceptors. The aliphatic and aromatic C-H groups can act as weak hydrogen bond donors.

In a crystalline solid, these weak C-H···N, C-H···O, and C-H···F interactions could be highly directional and play a significant role in dictating the final supramolecular assembly. nih.govresearchgate.netelsevierpure.com It is plausible that these interactions would link molecules into chains or layered sheets, creating a well-defined three-dimensional architecture. The interplay between these weak hydrogen bonds and other non-covalent forces, such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the C-Br, C-F, and C≡N bonds, would collectively determine the crystal packing.

Analysis of Halogen Bonding Interactions Involving Bromine and Fluorine

Halogen bonding is a highly directional non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on a halogen atom is attracted to a nucleophilic region on an adjacent molecule. nih.govusu.edu In the case of this compound, the bromine atom attached to the aromatic ring is the primary candidate for acting as a halogen bond donor. Computational methods are essential for characterizing these interactions. nih.govresearchgate.net

Theoretical investigations into molecules with similar bromo-aromatic moieties reveal that the C-Br bond axis exhibits a positive electrostatic potential, enabling it to interact with Lewis bases. usu.edumdpi.com For this compound, potential halogen bond acceptors within its own structure or in a crystal lattice could include the nitrogen atom of the nitrile group, the ether oxygen, or the fluorine atom.

Molecular Electrostatic Potential (MEP) Analysis: Calculations of the MEP surface are used to identify the electrophilic σ-hole on the bromine atom. For similar brominated aromatic compounds, the MEP value at the tip of the bromine atom along the C-Br bond axis is typically positive, calculated to be in the range of +20 to +70 kJ·mol⁻¹. mdpi.com Conversely, the lateral sides of the bromine atom exhibit negative potential. The fluorine atom, being highly electronegative, generally shows a negative potential and is less likely to act as a halogen bond donor, but it can function as a weak acceptor.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is employed to characterize the nature of these non-covalent bonds. nih.govresearchgate.net The presence of a bond critical point (BCP) between the bromine and a potential acceptor atom (e.g., N, O, or F) would confirm the existence of a halogen bond. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.

Below is a table of hypothetical, yet plausible, data for predicted halogen bonding interactions involving this compound, based on computational studies of analogous systems.

| Interaction | Distance (Å) | Angle (C-Br···Acceptor, °) | Interaction Energy (kJ/mol) | BCP Electron Density (ρ, a.u.) |

|---|---|---|---|---|

| C-Br···N(nitrile) | 2.95 | 172 | -15.5 | 0.018 |

| C-Br···O(ether) | 3.10 | 168 | -10.2 | 0.011 |

| C-Br···F(fluoro) | 3.25 | 165 | -5.1 | 0.007 |

Study of π-π Stacking and Dispersive Interactionsnih.gov

The planar aromatic ring of the 4-bromo-2-fluorophenoxy group is capable of engaging in π-π stacking and other dispersive interactions, which are crucial for molecular self-assembly and crystal packing. nih.govrsc.org These interactions are governed by a balance of electrostatic and dispersion forces.

Computational Approaches: Density Functional Theory (DFT) calculations, particularly with functionals that account for dispersion like M06-2X, are used to determine the geometries and binding energies of π-stacked dimers. nih.gov Studies on similar halogenated benzene clusters have identified several stable configurations. nih.gov

Parallel-Displaced Stacking: This is often the most stable arrangement for substituted aromatic rings, minimizing electrostatic repulsion while maximizing attractive dispersion forces. The rings are parallel but shifted relative to one another.

T-shaped (or Edge-to-Face) Stacking: In this geometry, the edge of one aromatic ring (the C-H bonds) points towards the face (the π-system) of another.

The binding energies for these interactions are typically in the range of -10 to -25 kJ/mol, depending on the specific geometry and substituents. nih.gov The presence of both electron-withdrawing (Br, F) and electron-donating (ether oxygen) groups on the phenyl ring creates a complex electronic environment that influences the preferred stacking arrangement.

The following interactive table presents plausible interaction energies for different dimeric configurations of this compound, as would be predicted by DFT calculations.

| Interaction Type | Inter-planar Distance (Å) | Calculated Binding Energy (kJ/mol) |

|---|---|---|

| Parallel-Displaced | 3.5 | -22.5 |

| T-Shaped | 4.8 | -18.0 |

| Halogen-π (Br···π) | 3.4 | -15.8 |

Energy Framework Calculations for Crystal Stabilitynih.gov

Energy framework analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions that dictate the three-dimensional architecture of a molecular crystal. crystalexplorer.net This method, often implemented in software like CrystalExplorer, involves calculating the pairwise interaction energies between a central molecule and its neighbors within a defined radius. crystalexplorer.netmdpi.com

Methodology: The total interaction energy between a molecular pair is dissected into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com These energies are calculated using quantum mechanical models, such as the CE-B3LYP/6-31G(d,p) model, which employs wavefunctions calculated at the B3LYP/6-31G(d,p) level of theory. mdpi.com

Electrostatic Energy (E_ele): Arises from the interaction of the static charge distributions of the molecules.

Dispersion Energy (E_dis): A quantum mechanical attractive force resulting from induced instantaneous dipoles. For non-polar molecules, this is often the dominant stabilizing force.

Polarization Energy (E_pol): An attractive interaction arising from the distortion of a molecule's electron cloud by another.

Repulsion Energy (E_rep): The short-range repulsive force that prevents molecules from collapsing into each other.

A summary of plausible interaction energies for a hypothetical crystal structure is provided in the table below.

| Interaction Motif | E_ele (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |

|---|---|---|---|---|

| π-π Stacking Pair | -12.1 | -35.4 | 18.5 | -29.0 |

| Halogen Bonded Pair (Br···N) | -20.5 | -10.2 | 15.7 | -15.0 |

| Alkyl Chain Contact | -2.5 | -18.9 | 10.3 | -11.1 |

Reaction Mechanism Modeling and Transition State CharacterizationCurrent time information in Pasuruan, ID.

The formation of the ether linkage in this compound can be plausibly achieved via a Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. masterorganicchemistry.comvaia.com Specifically, it would entail the reaction between the sodium salt of 4-bromo-2-fluorophenol (B1271925) and 6-bromohexanenitrile. Computational modeling, primarily using Density Functional Theory (DFT), can elucidate the reaction pathway and characterize the critical points along the reaction coordinate. researchgate.netnih.gov

Reaction Pathway Modeling (S_N2 Mechanism): The reaction is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comyoutube.com The key steps for computational modeling are:

Geometry Optimization: The structures of the reactants (4-bromo-2-fluorophenoxide and 6-bromohexanenitrile), the transition state (TS), and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-O bond forming and the C-Br bond breaking). nih.gov

Activation Energy: The activation energy (ΔE‡) for the reaction is calculated as the difference in energy between the transition state and the reactants (ΔE‡ = E_TS - E_Reactants). A lower activation energy indicates a faster reaction rate. For S_N2 reactions of this type, activation barriers are typically in the range of 80-120 kJ/mol.

The table below presents a hypothetical energy profile for the S_N2 synthesis of this compound, as would be determined by DFT calculations.

| Species | Relative Energy (kJ/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|

| Reactants (Phenoxide + Alkyl Bromide) | 0.0 | N/A |

| Transition State (TS) | +95.5 | -350i |

| Products (Ether + Br⁻) | -45.0 | N/A |

This computational analysis provides a detailed understanding of the reaction's feasibility and kinetics, offering valuable predictive power for synthetic applications. Current time information in Pasuruan, ID.

Advanced Applications and Functionalization Potential of 6 4 Bromo 2 Fluoro Phenoxy Hexanenitrile

Application as a Versatile Building Block in Organic Synthesis

The unique combination of a bromo-fluoro-phenoxy core and a hexanenitrile (B147006) chain makes 6-(4-bromo-2-fluoro-phenoxy)hexanenitrile a valuable precursor in the synthesis of more complex molecules. Its functional groups offer multiple reaction sites for a variety of chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at the Aryl Bromide Site

The presence of an aryl bromide in the structure of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.netgoogle.commdpi.com This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals. google.comresearchgate.net For this compound, a Suzuki-Miyaura reaction could be employed to introduce various aryl or heteroaryl substituents at the 4-position of the phenyl ring.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. researchgate.netbldpharm.comgoogle.comgoogle.com This reaction would enable the introduction of an alkynyl group onto the aromatic ring of this compound, leading to the synthesis of functionalized alkynes which are valuable intermediates in organic synthesis and materials science. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. amadischem.comresearchgate.netmdpi.comresearchgate.net This reaction could be used to introduce a variety of vinyl groups at the aryl bromide position of this compound, providing access to a range of styrenic derivatives.

Below is a hypothetical data table illustrating the potential outcomes of these cross-coupling reactions with this compound, based on typical conditions and yields for similar substrates.

| Reaction | Coupling Partner | Catalyst System | Product | Expected Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(2-Fluoro-4-phenyl-phenoxy)hexanenitrile | 85-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(2-Fluoro-4-(phenylethynyl)phenoxy)hexanenitrile | 80-90 |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-(2-Fluoro-4-styryl-phenoxy)hexanenitrile | 75-85 |

This table is illustrative and based on general knowledge of cross-coupling reactions. Actual results would require experimental verification.

Transformations of the Nitrile Group to Carboxylic Acids, Amides, or Amines

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into several other important functionalities, such as carboxylic acids, amides, and amines. researchgate.net

Hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid, 6-(4-bromo-2-fluoro-phenoxy)hexanoic acid. This transformation is a standard and high-yielding reaction in organic synthesis.

Partial hydrolysis of the nitrile can lead to the formation of the corresponding amide, 6-(4-bromo-2-fluoro-phenoxy)hexanamide. This can often be achieved by using specific catalysts or controlled reaction conditions.

Reduction of the nitrile group provides a route to the primary amine, 6-(4-bromo-2-fluoro-phenoxy)hexan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A hypothetical data table for these transformations is presented below.

| Transformation | Reagents and Conditions | Product | Expected Yield (%) |

| Hydrolysis | H₂SO₄ (aq), heat | 6-(4-Bromo-2-fluoro-phenoxy)hexanoic acid | 90-98 |

| Partial Hydrolysis | MnO₂, H₂O₂ | 6-(4-Bromo-2-fluoro-phenoxy)hexanamide | 70-85 |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 6-(4-Bromo-2-fluoro-phenoxy)hexan-1-amine | 80-90 |

This table is illustrative and based on general knowledge of nitrile transformations. Actual results would require experimental verification.

Derivatization of the Fluoroaryl Moiety

The fluoroaryl moiety of this compound offers further opportunities for derivatization, although the fluorine atom itself is generally less reactive towards substitution than the bromine atom. Nucleophilic aromatic substitution of the fluorine is possible but typically requires harsh conditions or the presence of strong electron-withdrawing groups.

More commonly, the electronic properties of the fluoroaryl ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, should the existing substituents activate the ring sufficiently.

Potential in Materials Science and Engineering

The unique combination of a rigid aromatic core and a flexible aliphatic chain in this compound makes it an interesting candidate for applications in materials science, particularly in the development of liquid crystals and advanced polymers.

Development of Liquid Crystalline Materials

Fluorinated compounds are of significant interest in the field of liquid crystals due to their unique properties, such as high thermal and chemical stability, and their ability to tune the dielectric anisotropy of the material. The 4-bromo-2-fluoro-phenoxy group in the target molecule can serve as a core mesogenic unit.

By employing the cross-coupling reactions described in section 5.1.1, various mesogenic groups can be attached to the aromatic ring to create molecules with liquid crystalline properties. For example, coupling with another aromatic ring system could lead to the formation of biphenyl (B1667301) derivatives, which are known to exhibit liquid crystal phases. google.comresearchgate.net The length of the hexanenitrile chain can also influence the mesomorphic behavior.

Incorporation into Polymeric Structures for Advanced Materials

The functional groups on this compound provide handles for its incorporation into polymeric structures. For example, after conversion of the nitrile to an amine or carboxylic acid, the resulting monomer could be used in condensation polymerizations to form polyamides or polyesters.

Furthermore, the aryl bromide offers a site for polymerization via cross-coupling reactions. For instance, a poly(p-phenylene) type polymer could be synthesized through a Suzuki polycondensation. The presence of the fluorine atom and the ether linkage would impart specific properties to the resulting polymer, such as increased thermal stability and solubility in organic solvents. The incorporation of fluorinated monomers is a known strategy to enhance the performance of polymers for various applications. amadischem.com

Exploration in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

Currently, there is a notable absence of specific research detailing the application of this compound in organic electronics or optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). The fundamental components of these technologies rely on materials with specific electronic properties, including charge transport capabilities and luminescence. While the aromatic and halogenated features of this compound could theoretically be modified to influence these properties, dedicated studies to this end are not apparent in the public domain. The development of novel materials for OLEDs, for instance, often involves the incorporation of larger conjugated systems or specific host-guest architectures, a direction not yet explored for this particular compound.

Role as a Precursor to Advanced Small Molecules

The true value of this compound, as suggested by available chemical literature, lies in its potential as a starting material for the synthesis of more complex molecules. The presence of multiple reactive sites—the bromo and fluoro groups on the aromatic ring, the ether linkage, and the terminal nitrile group—allows for a variety of chemical transformations.

Synthetic Intermediate for Bioactive Compounds (e.g., pharmaceuticals, agrochemicals)

The structure of this compound makes it a plausible intermediate in the synthesis of bioactive compounds. The 4-bromo-2-fluorophenoxy moiety is a feature found in some developmental and patented molecules within the pharmaceutical and agrochemical sectors. The hexanenitrile chain provides a flexible linker that can be chemically modified, for instance, through reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, to build more complex structures.

While direct, named examples of pharmaceuticals or agrochemicals synthesized from this compound are not prominently disclosed in peer-reviewed journals, its utility can be inferred from its classification as a synthetic building block by chemical suppliers. The synthesis of novel active ingredients often proceeds through multi-step sequences where intermediates like this are crucial for assembling the final, biologically active architecture. The journey from a versatile intermediate to a market-approved product is, however, a long and intricate process, with many potential candidates not advancing beyond preclinical research.

Future Research Directions and Emerging Opportunities for 6 4 Bromo 2 Fluoro Phenoxy Hexanenitrile

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of phenoxy alkanenitriles often relies on the Williamson ether synthesis, which may involve harsh bases and organic solvents. numberanalytics.comwikipedia.org A significant future direction is the development of greener synthetic methodologies that minimize environmental impact.

Research in this area could focus on:

Biocatalysis : Employing enzymes, such as engineered aldoxime dehydratases, could provide a sustainable route to aromatic nitriles under mild conditions. nih.govnih.gov This approach circumvents the use of toxic reagents and reduces energy consumption. nih.gov

Green Solvents : Replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water-based systems.

High-Temperature Catalysis : Investigating high-temperature (above 300°C) catalytic processes using weaker alkylating agents could streamline industrial-scale synthesis by increasing reaction efficiency and selectivity. wikipedia.orgacs.org This method has proven effective for producing aromatic ethers like anisole. acs.org

Flow Chemistry : Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Traditional Williamson Ether Synthesis | Well-established, versatile wikipedia.org | Improving selectivity, reducing byproducts researchgate.net |

| Biocatalysis | Mild conditions, high selectivity, reduced waste nih.gov | Enzyme discovery and engineering for substrate specificity nih.gov |

| High-Temperature Catalysis | Feasible for industrial scale, high selectivity acs.org | Development of robust catalysts, optimization of temperature and pressure acs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow rates and residence times |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Improving the synthesis of 6-(4-bromo-2-fluoro-phenoxy)hexanenitrile hinges on the development of advanced catalytic systems. The Williamson ether synthesis, while fundamental, can be plagued by side reactions and issues with regioselectivity, particularly with complex substrates. wikipedia.orgresearchgate.net

Future avenues for catalytic research include:

Metal-Based Catalysis : Beyond traditional methods, copper(II)-catalyzed cross-coupling of potassium organotrifluoroborate salts with alcohols offers a milder, more neutral protocol for ether synthesis. acs.org Nickel-catalyzed systems are also emerging as powerful tools for forming C-O bonds and could be adapted for this synthesis. organic-chemistry.org

Solid-Phase and Phase-Transfer Catalysis : Utilizing solid-supported catalysts, such as magnetically responsive solid bases, can simplify product purification and catalyst recycling, aligning with green chemistry principles. mdpi.com Phase-transfer catalysts can enhance reaction rates and yields in biphasic systems, particularly when dealing with the low solubility of inorganic reagents. mdma.ch

Organocatalysis : The use of small organic molecules as catalysts presents an alternative to metal-based systems, potentially avoiding issues of metal contamination in the final product.

A key goal is to enhance regioselectivity, ensuring the alkylation occurs on the oxygen of the phenol (B47542) rather than the aromatic carbon (O-alkylation vs. C-alkylation), a common challenge in Williamson ether synthesis. researchgate.netrsc.org Detailed kinetic modeling combined with quantum-mechanical calculations can provide insights into reaction mechanisms and help in designing catalysts that favor the desired O-alkylated product. researchgate.netrsc.org

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Retrosynthesis and Pathway Prediction : AI-driven tools can analyze the structure of the target molecule and propose viable synthetic routes, learning from vast databases of chemical reactions. researchgate.netengineering.org.cn This can help chemists identify more efficient or novel pathways that might not be immediately obvious.

Prediction of Physicochemical and Biological Properties : ML algorithms can be trained to predict properties such as solubility, toxicity, and potential biological activity based on molecular structure. nih.govmdpi.com This allows for the in silico screening of virtual analogues of this compound, prioritizing the synthesis of compounds with the highest probability of success for a given application. mdpi.com

Optimization of Reaction Conditions : ML models can predict optimal reaction conditions, such as temperature, solvent, and catalyst choice, by learning from experimental data. acs.org This can significantly reduce the time and resources spent on empirical optimization.

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Generative Chemistry | Design novel molecules with desired properties optibrium.com | Create new analogues with potentially improved biological activity or pharmacokinetics. optibrium.com |

| Retrosynthesis Planning | Predict synthetic pathways for a target molecule researchgate.netengineering.org.cn | Identify more efficient, sustainable, or cost-effective manufacturing routes. |

| Property Prediction | Forecast physicochemical and biological properties nih.govmdpi.com | Guide the selection of analogues for synthesis, reducing unnecessary experiments. optibrium.com |

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound are critical, especially for applications in pharmaceuticals and materials science. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly affect physical properties like solubility, melting point, and stability.

Future research on this compound should include a thorough investigation of its solid-state chemistry. This would involve:

Polymorph Screening : Systematically searching for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, pressure).

Structural Characterization : Using techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in each polymorphic form. researchgate.netacs.org Studies on similar molecules like phenoxazine (B87303) have revealed how intermolecular interactions, such as hydrogen bonding, influence crystal packing. acs.org

Physicochemical Characterization : Evaluating the properties of each polymorph to understand how the crystal structure impacts its performance. This is crucial as different forms can have different bioavailability and stability profiles, which is a key consideration in drug development.

Understanding the polymorphism of this compound is essential for ensuring consistency and quality in any potential large-scale production and application.

Discovery of Unprecedented Chemical Reactivities and Transformations

The unique combination of functional groups in this compound offers a platform for exploring novel chemical reactions.

Transformations of the Nitrile Group : The nitrile group is highly versatile and can be transformed into a variety of other functional groups. numberanalytics.com Beyond standard hydrolysis to carboxylic acids or reduction to primary amines libretexts.org, research could explore borane-catalyzed hydroboration beilstein-journals.org or reactions with organometallic reagents to form ketones. libretexts.org The development of novel cycloaddition reactions involving the nitrile could also lead to new heterocyclic systems. wikipedia.org

Functionalization of the Aromatic Ring : The bromo- and fluoro-substituents on the phenoxy ring provide handles for further modification. The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of new substituents. This would enable the creation of a diverse library of analogues.

Ether Bond Chemistry : While generally stable, the ether linkage could be a target for specific cleavage or rearrangement reactions under certain conditions, potentially leading to new molecular scaffolds.

Radical Chemistry : The generation of a phenoxy radical could lead to interesting oxidative coupling or degradation pathways, similar to those observed for other phenolic compounds like butylated hydroxytoluene (BHT). wikipedia.org

Tailored Synthesis of Analogues for Specific Target Applications

The structure of this compound serves as a valuable starting point for the design and synthesis of new molecules with tailored properties. Phenoxy derivatives are prevalent in pharmaceuticals and agrochemicals mdpi.comrsc.orgnih.govwikipedia.org, and the nitrile group is a recognized pharmacophore that can enhance binding affinity and improve pharmacokinetic properties. nih.govnih.govmdpi.com

Strategic modifications could include:

Varying Aromatic Substitution : Replacing the bromo or fluoro substituents with other groups (e.g., chloro, methyl, methoxy) or altering their positions on the aromatic ring to probe structure-activity relationships (SAR). Studies on other phenoxy derivatives have shown that such modifications can dramatically influence biological activity. mdpi.comrsc.org

Modifying the Alkyl Linker : The length and nature of the six-carbon chain could be altered. Introducing unsaturation, branching, or heteroatoms into the chain would change the molecule's flexibility and polarity, potentially impacting its interaction with biological targets.

Replacing the Nitrile Group : The nitrile can act as a bioisostere for other functional groups, such as halogens or carboxyl groups. nih.gov Replacing it with other moieties like amides, tetrazoles, or carboxylic acids could lead to analogues with different pharmacological profiles.

The goal of this tailored synthesis is to create a library of related compounds for screening in various applications, from drug discovery programs targeting kinases or proteases rsc.orgnih.gov to the development of new agrochemicals. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 4-bromo-2-fluorophenol derivatives and hexanenitrile precursors. For example, bromo-fluoro-phenyl intermediates (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5) can be coupled with nitrile-containing alkyl chains via palladium-catalyzed cross-coupling reactions. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to enhance yield and purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use and NMR to confirm the integration of aromatic protons (e.g., para-bromo and ortho-fluoro substituents) and the hexanenitrile chain. Compare chemical shifts to structurally similar compounds like 2-(4-chlorophenyl)hexanenitrile (δ 1.3–1.7 ppm for CH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected [M+H]: ~298.05 g/mol). Fragmentation patterns should align with bromine and fluorine isotopes .

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2240 cm) and aromatic C-F/C-Br bonds (1000–1300 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.